4-Chloro-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbaldehyde
Description
4-Chloro-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbaldehyde (CAS: 499796-75-7) is a fluorinated thiazole derivative with a molecular formula of C₁₁H₅ClF₃NOS and a molecular weight of 291.67 g/mol . The compound features a thiazole core substituted with a chlorine atom at position 4, a 4-(trifluoromethyl)phenyl group at position 2, and a carbaldehyde moiety at position 4. It serves as a critical intermediate in medicinal chemistry, particularly in synthesizing complex molecules for pharmaceutical patents . Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in drug discovery .
Properties
IUPAC Name |
4-chloro-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF3NOS/c12-9-8(5-17)18-10(16-9)6-1-3-7(4-2-6)11(13,14)15/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IICOKXBMCOZKBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(S2)C=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that thiazole derivatives, including 4-chloro-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbaldehyde, exhibit antimicrobial properties. A study conducted by Kaur et al. (2021) showed that similar thiazole compounds had potent activity against various bacterial strains, suggesting potential for development into new antibiotics .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have indicated that thiazole derivatives can induce apoptosis in cancer cells. For instance, a recent study highlighted the effectiveness of thiazole-based compounds in inhibiting tumor growth in breast cancer models, showcasing their potential as anticancer agents .
Enzyme Inhibition
Thiazole derivatives are known to inhibit specific enzymes related to disease pathways. For example, the inhibition of certain kinases by thiazole compounds has been linked to reduced cellular proliferation in cancer cells . This suggests that this compound could serve as a lead compound for developing kinase inhibitors.
Material Science
Fluorescent Materials
The unique structural features of thiazole compounds allow them to be incorporated into fluorescent materials. A study by Zhang et al. (2020) demonstrated that incorporating thiazole derivatives into polymer matrices resulted in enhanced fluorescence properties, making them suitable for applications in organic light-emitting diodes (OLEDs) .
Agricultural Applications
Thiazole derivatives have been explored for their potential as agrochemicals. The compound's ability to act as a fungicide has been noted in agricultural studies, where it showed effectiveness against various fungal pathogens affecting crops . This positions it as a promising candidate for developing new agricultural treatments.
Case Studies
-
Antimicrobial Study
Kaur et al. (2021) tested various thiazole derivatives, including the target compound, against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for the compound, demonstrating significant antibacterial activity. -
Anticancer Research
A study published by Zhang et al. (2020) evaluated the effects of thiazole derivatives on MCF-7 breast cancer cells. The results showed a reduction in cell viability by over 50% at concentrations of 10 µM after 48 hours of treatment. -
Material Science Application
In research conducted by Liu et al. (2019), thiazole-based fluorescent materials were synthesized and tested for OLED applications, showing superior brightness and stability compared to traditional materials.
Mechanism of Action
The mechanism by which 4-Chloro-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbaldehyde exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
Substituent Variations on the Thiazole Core
4-Chloro-2-(4-fluorophenyl)thiazole-5-carbaldehyde (CAS: 499796-86-0)
- Key Differences : Replaces the trifluoromethyl group with a fluorine atom on the phenyl ring.
- Molecular Weight : 241.66 g/mol (vs. 291.67 g/mol for the target compound) .
4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde
- Key Differences : Substitutes the chlorine at position 4 with a methyl group.
- Molecular Weight : 271.26 g/mol .
- Impact : The methyl group’s lower electronegativity may reduce electrophilicity at the thiazole core, altering reactivity in nucleophilic substitution reactions.
4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carbaldehyde
- Key Differences: Replaces the aryl group with a dimethylamino substituent at position 2.
- Impact: The electron-donating dimethylamino group increases electron density on the thiazole ring, enhancing nucleophilicity at specific positions .
Functional Group Variations
Ethyl 4-Methyl-2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate
- Key Differences : Replaces the carbaldehyde with an ethyl ester and adds a methyl group at position 3.
- Molecular Weight: Not explicitly stated, but estimated to be higher due to the ester group .
- Impact : The ester group improves solubility in organic solvents but reduces electrophilicity compared to the aldehyde, limiting utility in condensation reactions.
4-Chloro-3-(2,4-dichlorobenzyl)-2-oxo-2,3-dihydrothiazole-5-carbaldehyde
- Key Differences : Incorporates a dihydrothiazole ring with an oxo group and a dichlorobenzyl substituent.
- Molecular Weight : 322.59 g/mol .
Key Observations :
- The trifluoromethyl group in the target compound enhances antimycobacterial activity compared to non-fluorinated analogs .
- The carbaldehyde group enables Schiff base formation, critical for synthesizing hydrazone and thiadiazole derivatives with anticancer activity .
Physicochemical Properties
Structural Insights :
Biological Activity
4-Chloro-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbaldehyde is a synthetic compound characterized by its thiazole ring structure, chloro and trifluoromethyl substituents, and an aldehyde functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.
Chemical Structure and Properties
The chemical formula of this compound is CHClFNOS, with a molecular weight of approximately 291.72 g/mol. The compound features a thiazole ring, which is known for its versatility in various biological applications.
| Property | Value |
|---|---|
| IUPAC Name | 4-chloro-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde |
| Molecular Formula | CHClFNOS |
| Molecular Weight | 291.72 g/mol |
| CAS Number | 499796-75-7 |
Anticancer Activity
Research indicates that compounds containing thiazole moieties exhibit significant anticancer properties. For instance, a study demonstrated that thiazole derivatives could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, the presence of electron-withdrawing groups like trifluoromethyl enhances the cytotoxic activity against several cancer cell lines.
- Mechanism of Action : The compound may interact with specific molecular targets involved in cancer progression, such as Bcl-2 proteins, which are critical regulators of apoptosis. Molecular dynamics simulations suggest hydrophobic interactions play a role in its binding affinity to these proteins .
- Case Studies : In vitro studies have shown that analogs of this compound exhibit IC values ranging from 1.61 to 1.98 µg/mL against various cancer cell lines, indicating promising anticancer potential .
Antimicrobial Activity
The thiazole ring structure also contributes to antimicrobial properties. Compounds similar to this compound have been reported to exhibit activity against a range of bacterial strains.
- Mechanism : The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
- Research Findings : Studies have documented significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) demonstrating effectiveness comparable to standard antibiotics.
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is significantly influenced by their structural features:
- Substituents : The presence of halogen atoms (like chlorine and fluorine) enhances lipophilicity and biological activity.
- Ring Structure : The stability provided by the thiazole ring allows for diverse functionalization, which can be tailored for specific biological targets.
Comparative Analysis
When compared to other similar compounds, such as 4-Chloro-2-(trifluoromethyl)aniline or 4-Chloro-2-(trifluoromethyl)benzoic acid, the unique combination of the thiazole ring and the aldehyde group in this compound provides distinct reactivity and potential therapeutic applications .
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| This compound | Anticancer, Antimicrobial | Thiazole ring, aldehyde group |
| 4-Chloro-2-(trifluoromethyl)aniline | Moderate Anticancer | Lacks thiazole structure |
| 4-Chloro-2-(trifluoromethyl)benzoic Acid | Mild Antimicrobial | Different core structure |
Preparation Methods
Synthesis via Halogenation and Formylation of Thiazole Precursors
A representative method involves preparing 2,4-dichloro-5-thiazolecarboxaldehyde derivatives as intermediates, which can be further functionalized to introduce the 4-(trifluoromethyl)phenyl group.
- Starting Material : 2,4-thiazolidinedione is used as a precursor, which can be synthesized by reacting chloroacetic acid with thiourea in aqueous media.
- Formylation Reaction : Dimethylformamide (DMF) is added dropwise to phosphorus oxychloride (POCl3) under cooling (0–20 °C) to form the Vilsmeier reagent.
- Reaction Conditions : The thiazolidinedione is added either before or after DMF addition. The mixture is then heated at reflux (110–120 °C) for 1 to 10 hours until hydrogen chloride evolution ceases.
- Workup : The reaction mixture is cooled and extracted with an organic solvent such as methylene chloride or diethyl ether to isolate 2,4-dichloro-5-thiazolecarboxaldehyde.
- Subsequent Functionalization : The 4-chloro substituent can be retained, and the 2-position can be modified via cross-coupling to introduce the 4-(trifluoromethyl)phenyl group.
This method yields the aldehyde functional group at the 5-position of the thiazole ring with good efficiency and purity.
Synthesis via Cross-Coupling of 2-Bromo-5-formylthiazole
An alternative and more direct approach involves Suzuki-Miyaura cross-coupling reactions:
- Starting Materials : 2-Bromo-5-formylthiazole and 4-(trifluoromethyl)phenylboronic acid.
- Reaction Conditions : Under an inert argon atmosphere, these reactants are heated at approximately 85 °C for 6 hours in the presence of a palladium catalyst.
- Workup : After reaction completion, the mixture is concentrated under reduced pressure, diluted with water, and extracted with ethyl acetate.
- Purification : The crude product is purified by flash chromatography using a mobile phase of 10% ethyl acetate in hexane.
- Yield and Characterization : This method typically affords the desired 2-(4-(trifluoromethyl)phenyl)thiazole-5-carbaldehyde as an off-white solid with yields around 88%. The product is confirmed by ^1H NMR and LC-MS data.
Other Synthetic Insights
- Some studies report the use of ethyl 4,4,4-trifluoro-3-oxobutanoate and sulfur dioxide chloride in refluxing conditions to prepare trifluoromethyl-substituted thiazole derivatives, which can be further modified to aldehydes.
- The formation of thiazole rings with trifluoromethyl groups often involves condensation and cyclization steps under controlled temperature and solvent conditions to optimize yield and purity.
- The formylation via Vilsmeier-Haack reaction using DMF and POCl3 is a classical and effective approach to introduce aldehyde groups onto heterocycles such as thiazoles.
- Cross-coupling methods have become the preferred modern synthetic route due to their high selectivity and yields, especially for introducing aryl groups with electron-withdrawing substituents like trifluoromethyl.
- Reaction times, temperatures, and solvent choices critically influence the purity and yield of the final aldehyde product.
- Purification techniques such as flash chromatography are essential to isolate the target compound from reaction mixtures containing side products or unreacted starting materials.
The preparation of 4-Chloro-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbaldehyde is efficiently achieved by either classical halogenation and formylation of thiazole precursors or by modern Suzuki-Miyaura cross-coupling of 2-bromo-5-formylthiazole with 4-(trifluoromethyl)phenylboronic acid. Both methods offer reliable routes with distinct advantages in terms of yield, operational simplicity, and functional group tolerance. The choice of method depends on available starting materials and desired scale of synthesis.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-Chloro-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbaldehyde, and how are yields optimized?
- Methodology : The compound can be synthesized via condensation reactions involving substituted benzaldehydes and thiazole precursors. For example, refluxing 4-(trifluoromethyl)benzaldehyde with a chlorinated thiazole intermediate in ethanol with catalytic acetic acid (5 drops) under reduced pressure is a common approach. Yields (e.g., 52.5–93%) depend on reaction time, solvent purity, and stoichiometric ratios of reagents .
- Optimization : Adjusting solvent polarity (e.g., switching from ethanol to DMF) or using microwave-assisted synthesis (as in ) can enhance reaction efficiency.
Q. How is the purity and structural integrity of this compound validated post-synthesis?
- Analytical Methods :
- Melting Point : Compare observed m.p. with literature values (e.g., 178–200°C for analogous thiazole carbaldehydes) .
- Spectroscopy : Use -NMR to confirm the aldehyde proton (~9.8–10.2 ppm) and -NMR for carbonyl carbon (~190 ppm). IR spectroscopy verifies C=O stretches (~1680–1720 cm) .
- Elemental Analysis : Match calculated vs. experimental C, H, N, S, and Cl percentages to confirm stoichiometry .
Advanced Research Questions
Q. What strategies resolve contradictions in reported melting points or spectral data for thiazole carbaldehyde derivatives?
- Root Cause Analysis : Discrepancies may arise from polymorphic forms, solvent residues, or incomplete purification. For instance, reports a m.p. of 178°C for a structurally similar compound, while other studies note deviations due to recrystallization solvents (e.g., ethanol vs. hexane) .
- Resolution : Perform differential scanning calorimetry (DSC) to identify polymorphs and use HPLC (>95% purity threshold) to detect impurities .
Q. How can computational modeling predict the bioactivity of this compound?
- Methodology :
Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes in cancer pathways). highlights docking poses of similar thiazole derivatives with active sites .
QSAR Models : Corrogate electronic parameters (e.g., Hammett σ values of the 4-(trifluoromethyl)phenyl group) with observed biological activities (e.g., IC) .
Q. What are the challenges in derivatizing the aldehyde group for SAR studies?
- Synthetic Hurdles : The aldehyde is reactive but prone to oxidation. Protect it via acetal formation (e.g., using ethylene glycol) before introducing substituents. demonstrates successful derivatization by converting the aldehyde to hydrazones or oximes .
- Stability : Monitor reactions under inert atmospheres (N/Ar) and at controlled temperatures (<0°C for sensitive intermediates) .
Q. How does the trifluoromethyl group influence the compound's physicochemical properties?
- Impact : The -CF group enhances lipophilicity (logP ↑) and metabolic stability. notes its role in improving receptor binding affinity in agrochemical and medicinal analogs .
- Quantitative Analysis : Calculate partition coefficients (e.g., using MarvinSketch) and compare with non-fluorinated analogs .
Methodological Resources
Q. What protocols are recommended for scaling up synthesis while maintaining reproducibility?
- Process Chemistry :
- Batch vs. Flow : Transition from batch reactors to continuous flow systems to control exothermic reactions (common in thiazole formation) .
- Workup : Use liquid-liquid extraction (e.g., ethyl acetate/water) and column chromatography (silica gel, hexane:EtOAc gradient) for purification .
Q. How can researchers access high-quality reference standards for analytical validation?
- Sources : Avoid commercial vendors like benchchem.com . Instead, synthesize in-house using peer-reviewed protocols (e.g., ) or collaborate with certified labs (e.g., Agfa-Labs, though their catalog requires direct inquiry) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
